(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide
Description
“(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide” is a synthetic enamide derivative characterized by a rigid α,β-unsaturated carbonyl framework. Its structural features include:
- Electron-withdrawing groups: A cyano (-CN) substituent at the α-position of the enamide, enhancing electrophilicity and reactivity in biological systems.
- Aromatic substituents: A 2,6-dichlorophenyl group attached to the amide nitrogen and a 2,4,5-trimethylphenyl group at the β-position. These substituents contribute to steric bulk and influence binding interactions with hydrophobic pockets in target proteins.
- Stereochemistry: The (E)-configuration stabilizes the planar geometry of the enamide, favoring π-π stacking interactions.
Properties
IUPAC Name |
(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-11-7-13(3)14(8-12(11)2)9-15(10-22)19(24)23-18-16(20)5-4-6-17(18)21/h4-9H,1-3H3,(H,23,24)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZMAUGANWCZGX-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=C(C#N)C(=O)NC2=C(C=CC=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C(\C#N)/C(=O)NC2=C(C=CC=C2Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amide. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium carbonate.
Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide.
Substitution with Dichlorophenyl and Trimethylphenyl Groups: The final step involves the substitution of hydrogen atoms on the phenyl rings with chlorine and methyl groups. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorine gas and methyl iodide.
Industrial Production Methods
In an industrial setting, the production of (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance the reaction rates and facilitate the purification process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for electrophilic substitution, sodium cyanide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The following compounds share structural or functional similarities with “(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide”:
Comparative Analysis
Substituent Effects on Binding Affinity
- Chlorinated vs. Trifluoromethyl Groups : The 2,6-dichlorophenyl group in the target compound provides moderate hydrophobicity compared to XCT790’s trifluoromethyl-thiadiazole, which enhances metabolic stability but may reduce solubility .
- Methyl vs. Methoxy Groups : The 2,4,5-trimethylphenyl group in the target compound offers steric hindrance without electronic donation, contrasting with XCT790’s methoxy group, which participates in hydrogen bonding.
Pharmacokinetic Profiles
- Cyanamide vs. Ester Backbones: The cyano-enamide core in the target compound and XCT790 confers resistance to hydrolysis compared to ester-containing analogs like GSK4112 or SID7969543, which exhibit shorter half-lives in vivo .
Research Findings and Limitations
- XCT790 : Demonstrates mitochondrial toxicity at high concentrations (IC₅₀ = 1.2 µM in HepG2 cells), linked to its trifluoromethyl groups . The target compound’s dichlorophenyl substituent may mitigate this issue.
- DY131 : Exhibits 10-fold higher potency for ERRγ than ERRα, highlighting the impact of the hydroxybenzoyl group on receptor specificity .
- GSK4112 : Phase I clinical trials revealed dose-dependent circadian rhythm modulation but poor oral bioavailability (~15%) due to ester hydrolysis .
Biological Activity
(E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is a compound with notable biological activity. This article focuses on its synthesis, biological properties, and potential applications in various fields, particularly in agriculture and medicine.
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyano-3-(2,4,5-trimethylphenyl)prop-2-enamide with 2,6-dichlorobenzylamine. The reaction conditions usually include refluxing in a suitable solvent such as acetonitrile. The yield and purity of the product can be optimized through various purification techniques such as recrystallization or chromatography.
Chemical Structure
The molecular formula of (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide is C19H17Cl2N3O. Its structure can be represented as follows:
Insecticidal Properties
Recent studies have highlighted the insecticidal properties of this compound. It functions primarily by targeting the ryanodine receptors (RyR) in insects, which are crucial for muscle contraction and nervous system signaling. This mechanism is similar to that of other anthranilic diamides that have been developed as insecticides.
Table 1: Insecticidal Activity Summary
| Compound | Target | Activity | Reference |
|---|---|---|---|
| (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide | Ryanodine Receptor | High | |
| Other Anthranilic Diamides | Ryanodine Receptor | Moderate to High |
Antimicrobial Activity
In addition to its insecticidal properties, (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide has shown potential antimicrobial activity against various bacterial strains. Studies indicate that it may inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These findings suggest that the compound could be a candidate for further development in agricultural or clinical applications.
The biological activity of (E)-2-cyano-N-(2,6-dichlorophenyl)-3-(2,4,5-trimethylphenyl)prop-2-enamide can be attributed to its ability to modulate ion channels and interfere with cellular signaling pathways. Its interaction with ryanodine receptors leads to increased calcium release within cells, resulting in paralysis and death in target insect species.
Potential Applications
Given its insecticidal and antimicrobial properties, this compound holds promise for use in:
- Agriculture : As a novel pesticide to control pest populations while minimizing environmental impact.
- Medicine : As a potential antimicrobial agent against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
